N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCSVCFKUXFJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide typically involves the reaction of 1,3-benzothiazol-6-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1,3-benzothiazol-6-yl)-4-fluorobenzoic acid.
Reduction: Formation of N-(1,3-benzothiazol-6-yl)-4-fluorobenzylamine.
Substitution: Formation of N-(1,3-benzothiazol-6-yl)-4-substituted benzamides.
Scientific Research Applications
Chemistry
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions:
- Reactions :
- Substitution Reactions : The fluorine atom can be replaced with nucleophiles under specific conditions.
- Oxidation : Capable of forming sulfoxides or sulfones.
- Reduction : Can be reduced to amine derivatives.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Substitution | Sodium methoxide | Substituted derivatives |
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Amines |
Biology
The compound has shown promise in biological applications, particularly as an enzyme inhibitor and modulator of cellular pathways:
- Enzyme Inhibition : Acts on enzymes such as cytochrome P450 and FtsZ, critical for bacterial cell division.
- G-protein Coupled Receptors : Modulates receptor activity affecting various signaling pathways.
Medicine
This compound exhibits potential therapeutic properties:
- Antimicrobial Activity : Effective against various bacterial strains by disrupting cell wall integrity.
- Anticancer Potential : Demonstrated cytotoxic effects against cancer cell lines, inhibiting tumor growth through interaction with cancer-related pathways.
| Activity Type | Mechanism of Action | Target Organisms or Cells |
|---|---|---|
| Antimicrobial | Disrupts cell wall synthesis | Mycobacterium tuberculosis, Staphylococcus aureus |
| Anticancer | Inhibits cell proliferation | Cervical cancer (SISO), bladder cancer (RT-112) |
Industry
In industrial applications, this compound is utilized in the development of new materials and as a reagent in organic transformations. Its stability and reactivity make it suitable for various manufacturing processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in different contexts:
- Antimicrobial Studies :
- Anticancer Research :
- Pharmacological Investigations :
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their modifications are compared below:
Key Observations:
- Heterocycle Impact: Replacing benzothiazole with carbazole (LY-344864) alters electronic properties and bioactivity profiles.
- Linkage Variation : Acetamide-linked benzothiazoles () may exhibit reduced rigidity compared to benzamides, affecting binding affinity.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while methoxy groups improve solubility .
Spectral and Tautomeric Behavior
Computational Insights (Theoretical Context)
Exact exchange functionals () may improve predictions for fluorinated systems by accounting for electron withdrawal effects .
Biological Activity
N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole moiety attached to a fluorobenzamide group. The presence of the fluorine atom and the specific arrangement of functional groups contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which can lead to anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation.
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating cell cycle regulatory pathways. It exhibits cytotoxic effects against various human cancer cell lines, including lung and breast cancer cells .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines and enzymes involved in prostaglandin synthesis, the compound can reduce inflammation and pain.
- Anticancer Properties : The compound has displayed significant cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
-
Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance:
- IC50 Values : The IC50 values for this compound were found to be in the range of 5–10 µM against A431 (epidermoid carcinoma) and A549 (lung carcinoma) cell lines .
- Mechanistic Studies : Western blot analyses indicated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP .
- Anti-inflammatory Activity : In models of inflammation, this compound significantly reduced the levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent .
Data Summary
| Biological Activity | Observed Effect | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | Induces apoptosis | A431, A549 |
| Anti-inflammatory | Reduces IL-6 and TNF-alpha levels | In vitro models |
| Enzyme inhibition | Inhibits COX enzymes | Various inflammatory assays |
Q & A
Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-6-yl)-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoic acid derivatives with 6-amino-1,3-benzothiazole. Key steps include:
- Activation of the carboxyl group : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product minimization .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, 70°C | 85–90 |
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and confirm stereochemistry .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M–H] at m/z 271.2) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in neurological or oncological contexts?
- Methodological Answer :
- Receptor binding assays : Screen for 5-HT receptor modulation (e.g., 5-HT) using radioligand displacement studies. Derivatives like LY-344864 show agonist activity .
- In vitro neuritogenesis models : Test promotion of retinal/neuronal outgrowth via TrkA signaling pathways, as seen in patent applications .
- Kinase inhibition profiling : Use high-throughput screens (e.g., ATPase assays) to identify targets like EGFR or MAPK .
Q. How does fluorination at the benzamide moiety influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity enhancement : The 4-fluoro group increases logP by ~0.5 units, improving blood-brain barrier penetration (calculated via ACD/Labs Percepta) .
- Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation, confirmed by liver microsome assays .
- Crystallographic analysis : Fluorine’s electron-withdrawing effect stabilizes amide bonds, as shown in Hirshfeld surface analysis .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer :
- Dose-response reevaluation : Perform IC assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to address variability .
- Computational docking : Use Schrödinger Suite or AutoDock to model ligand-receptor interactions and identify critical binding residues .
- Structural analogs testing : Compare with derivatives (e.g., trifluoromethyl-substituted benzamides) to isolate fluorine-specific effects .
Data-Driven Insights
Table 2 : Comparative Biological Activities of Related Compounds
| Compound | Target | IC (µM) | Key Functional Group | Reference |
|---|---|---|---|---|
| LY-344864 | 5-HT | 0.003–3 | 4-Fluorobenzamide | |
| BRL-54443 | 5-HT | 3.5 | Thiazole ring | |
| Cyproflanilide | Insecticidal | N/A | Meta-diamide |
Key Recommendations for Researchers
- Crystallography : Prioritize SHELXL for high-resolution refinement of fluorine-containing structures .
- Biological assays : Include positive controls (e.g., LY-344864 for 5-HT) to validate experimental setups .
- Synthetic optimization : Explore microwave-assisted synthesis to reduce reaction times for scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
